An In-depth Technical Guide to Methyl 2-hydroxy-3-nitrobenzoate (CAS: 22621-41-6)
An In-depth Technical Guide to Methyl 2-hydroxy-3-nitrobenzoate (CAS: 22621-41-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-hydroxy-3-nitrobenzoate, with the CAS number 22621-41-6, is a nitroaromatic compound with emerging interest in various scientific fields. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and potential applications, particularly in the realm of drug discovery and development. The document summarizes key quantitative data in structured tables and presents detailed experimental workflows and reaction pathways as Graphviz diagrams to facilitate understanding and practical application by researchers.
Chemical and Physical Properties
Methyl 2-hydroxy-3-nitrobenzoate is a yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H7NO5 | [2] |
| Molecular Weight | 197.14 g/mol | [2] |
| Melting Point | 127-132 °C | [3] |
| Boiling Point | 263.9 ± 20.0 °C (Predicted) | [3] |
| Density | 1.432 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 113.4 °C | [3] |
| Vapor Pressure | 0.00612 mmHg at 25°C | [3] |
| pKa | 6.85 ± 0.24 (Predicted) | [3] |
| Appearance | Yellow Crystalline Powder | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Methyl 2-hydroxy-3-nitrobenzoate. Key spectral features are summarized in Table 2.
| Spectroscopy | Data Highlights | Reference |
| GC-MS | m/z Top Peak: 165, m/z 2nd Highest: 197, m/z 3rd Highest: 166 | [2] |
| FTIR | Instrument: Bruker Tensor 27 FT-IR, Technique: KBr | [2] |
| Raman | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer, Technique: FT-Raman | [2] |
Synthesis of Methyl 2-hydroxy-3-nitrobenzoate
The regioselective synthesis of Methyl 2-hydroxy-3-nitrobenzoate is challenging due to the directing effects of the hydroxyl and ester groups on the benzene ring. Direct nitration of methyl salicylate often leads to a mixture of isomers, with the 5-nitro isomer being the major product. This guide details two methods that favor the formation of the 3-nitro isomer.
Synthesis via Sulfonation, Nitration, and Desulfonation (Patent CN103570552A)
This method employs a blocking/deblocking strategy using a sulfonic acid group to direct the nitration to the desired position.[4]
Experimental Protocol:
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Sulfonation: Methyl salicylate is reacted with concentrated sulfuric acid with heating to introduce a sulfonic acid group at the 5-position.
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Nitration: The resulting 5-sulfo-methyl salicylate is then nitrated using a mixture of nitric acid and sulfuric acid. The bulky sulfonic acid group directs the incoming nitro group to the 3-position.
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Desulfonation: The sulfonic acid group is removed by heating in an aqueous sulfuric acid solution.
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Esterification: The resulting 3-nitrosalicylic acid is esterified using methanol in the presence of a catalytic amount of sulfuric acid to yield Methyl 2-hydroxy-3-nitrobenzoate.
Synthesis via Ferric Nitrate Nitration
This method utilizes ferric nitrate as a nitrating agent, which can offer improved regioselectivity under specific conditions. The reaction proceeds via a proposed coordination-mediated radical nitration process.[2][5][6][7][8]
Experimental Protocol:
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Reaction Setup: Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) is dissolved in a suitable solvent such as ethyl acetate in a round-bottom flask.
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Addition of Substrate: Methyl salicylate is added to the solution.
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Reaction: The mixture is heated to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion, the reaction mixture is cooled, and the solid by-products (iron oxides) are removed by filtration. The filtrate is then washed, dried, and the solvent is evaporated to yield the crude product.
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Purification: The crude product can be purified by column chromatography to isolate Methyl 2-hydroxy-3-nitrobenzoate.
Potential Applications and Biological Activity
Methyl 2-hydroxy-3-nitrobenzoate serves as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes.[9] Recent patent literature suggests its potential role as a scaffold in the development of novel therapeutic agents.
Potential as a Kinase and Enzyme Inhibitor
Patents have indicated that derivatives of Methyl 2-hydroxy-3-nitrobenzoate may act as inhibitors of key cellular enzymes, including Cyclin-Dependent Kinase 7 (CDK7) and Poly(ADP-ribose) polymerase 1 (PARP1).[10] These enzymes are critical targets in cancer therapy.
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CDK7: A key regulator of the cell cycle and transcription. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
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PARP1: Plays a crucial role in DNA repair. PARP1 inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
Potential as a Neuroprotective Agent
There is also mention in patent literature of the potential use of compounds derived from Methyl 2-hydroxy-3-nitrobenzoate as neuroprotective agents.
Agricultural and Environmental Applications
Methyl 2-hydroxy-3-nitrobenzoate has been reported to have applications in agriculture as a soil and water treatment agent to enhance fertility. It is suggested that it binds to molybdenum, an essential element for the activity of nitrogenase, an enzyme vital for nitrogen fixation.[1]
Experimental Workflows for Biological Screening
Given the potential of Methyl 2-hydroxy-3-nitrobenzoate in drug discovery, the following are generalized experimental workflows for screening its biological activity.
In Vitro CDK7 Inhibition Assay
This workflow outlines a typical procedure for assessing the inhibitory activity of a compound against CDK7.
References
- 1. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. CN103570552A - Synthesis method of methyl 3-nitrosalicylate - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cas 22621-41-6,METHYL 2-HYDROXY-3-NITROBENZOATE | lookchem [lookchem.com]
